(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a carboxylic acid group, and a thioxo-dihydropyrimidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydropyran ring, followed by the introduction of hydroxyl groups through selective oxidation reactions. The thioxo-dihydropyrimidinyl moiety is then attached via nucleophilic substitution reactions, and the final carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as stringent reaction conditions to maximize yield and minimize by-products. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiol derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-oxo-3-propyl-2-thioxo-3,6-dihydropyrimidin-1(2H)-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid: is compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C13H18N2O8S |
---|---|
Molecular Weight |
362.36 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-oxo-3-propyl-2-sulfanylidenepyrimidin-1-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O8S/c1-2-4-14-5-3-6(16)15(13(14)24)23-12-9(19)7(17)8(18)10(22-12)11(20)21/h3,5,7-10,12,17-19H,2,4H2,1H3,(H,20,21)/t7-,8-,9+,10-,12-/m0/s1 |
InChI Key |
YJQYZQFBWDRAEQ-LIJGXYGRSA-N |
Isomeric SMILES |
CCCN1C=CC(=O)N(C1=S)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CCCN1C=CC(=O)N(C1=S)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.